![molecular formula C3H7NO B1490034 N-Methylacetamide-2,2,2-d3 CAS No. 3669-69-0](/img/structure/B1490034.png)
N-Methylacetamide-2,2,2-d3
Overview
Description
N-Methylacetamide-2,2,2-d3 (also known as monomethylacetamide-2,2,2-d3 ) is a deuterated derivative of N-methylacetamide. It contains a deuterium isotope substitution at the methyl group (CH3) of the acetamide moiety. The deuterium labeling provides a powerful tool for studying molecular interactions, especially hydrogen bonding, due to its unique spectroscopic properties .
Synthesis Analysis
The synthesis of N-Methylacetamide-2,2,2-d3 involves the deuteration of N-methylacetamide. Deuterated reagents or deuterium gas can be used to introduce the deuterium atom into the methyl group. The process typically occurs under carefully controlled conditions to ensure high isotopic enrichment (usually around 96% atom D) .
Molecular Structure Analysis
The molecular formula of N-Methylacetamide-2,2,2-d3 is CD3CONHCH3 , where the deuterium atom replaces the hydrogen in the methyl group. The compound adopts a planar conformation, with the amide bond in the trans (t) configuration. The trans conformation is essential for modeling hydrogen bonds in peptides and proteins, making N-Methylacetamide-2,2,2-d3 a valuable benchmark system for quantum chemical studies .
Chemical Reactions Analysis
N-Methylacetamide-2,2,2-d3 participates in various chemical reactions typical of acetamides. These reactions include hydrolysis, amidation, and nucleophilic substitution. The deuterium label allows researchers to track the fate of the methyl group during these transformations. For instance, enzymatic reactions involving N-Methylacetamide-2,2,2-d3 can provide insights into protein-ligand interactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Infrared Spectroscopy and Quantum Chemistry
N-Methylacetamide is significant in the study of infrared spectroscopy, particularly in understanding the amide I, II, and III bands. Research by Ji et al. (2020) used density functional theory (DFT) to calculate the IR spectrum of N-methylacetamide components, contributing to fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
2. Quantum Chemical Analysis of Complexes
Studies on N-methylacetamide, including its interactions with water, are essential in quantum chemical analysis. Krestyaninov et al. (2020) investigated the structures of dimers and hydrogen-bonded complexes of N-methylacetamide with water, using DFT and various computational methods (Krestyaninov et al., 2020).
3. Thermodynamic Studies
Thermodynamic properties of N-methylacetamide have been extensively studied. Štejfa et al. (2020) provided insights into phase behavior, vapor pressures, and heat capacities, enhancing the understanding of molecular interactions in thermodynamics (Štejfa et al., 2020).
4. Solvation Dynamics in Mixtures
Research on the solvation of N-methylacetamide in mixtures, as studied by Zielkiewicz (2000), offers critical insights into solvation dynamics, particularly in binary and ternary mixtures containing alcohols and water (Zielkiewicz, 2000).
5. Spectroscopic Analysis and Ion Binding
Pluhařová et al. (2014) explored the spectroscopic signatures and interaction strengths of alkali cations with N-methylacetamide, which is crucial for understanding specific ion effects on proteins (Pluhařová et al., 2014).
6. Investigation of Vibrational Properties
Miyazawa et al. (1958) focused on the in-plane normal vibrations of N-methylacetamide, contributing to a better understanding of the amide vibrations in various molecules (Miyazawa et al., 1958).
7. Hydrolysis Kinetics in High-Temperature Water
Duan et al. (2010) investigated the hydrolysis kinetics of N-substituted amides like N-methylacetamide in high-temperature water, providing insights into the reaction mechanisms and rate constants (Duan et al., 2010).
Mechanism of Action
N-Methylacetamide-2,2,2-d3 does not have a specific therapeutic mechanism of action. Instead, it serves as a research tool to investigate hydrogen bonding, protein folding, and other molecular interactions. Its isotopic enrichment facilitates precise spectroscopic measurements, aiding in the understanding of biological processes .
properties
IUPAC Name |
2,2,2-trideuterio-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylacetamide-2,2,2-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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